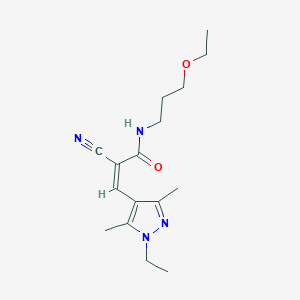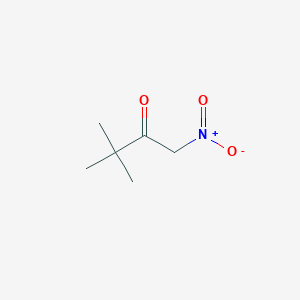
3,3-Dimethyl-1-nitrobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-nitrobutan-2-one is a chemical compound . It is also known by other names such as tert-Butyl methyl ketone, Methyl tert-butyl ketone, Pinacolin, Pinacoline, and Pinacolone .
Synthesis Analysis
The synthesis of this compound can be achieved using various methods. For instance, one method uses pivalic acid and glacial acetic acid as raw materials, which are catalyzed to react by gas phase under normal pressure conditions . Another approach involves multiple step synthesis, which requires careful analysis and thought, as many options need to be considered .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H12O . The 3D structure of this compound can be viewed using specific software .
科学的研究の応用
Chelating Properties in Metal Complexes
3,3-Dimethyl-1-nitrobutan-2-one has been studied for its complexing properties with metals like nickel(II) and cobalt(II). It behaves as a bidentate O-donor, with both the carbonyl and nitro-group participating in chelation, forming six-coordinated structures in complexes (Attanasio, Collamati, & Ercolani, 1972).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of related compounds, such as the trans-dimer of 3-methyl-3-nitrosobutan-2-one, offering insights into the geometrical parameters and properties of these molecules (Gowenlock & McCullough, 1997).
Ion Mobility Spectrometric Behaviour
The ion mobility spectrometric behavior of 2,3-dimethyl-2,3-dinitrobutane, closely related to this compound, has been characterized under various conditions, contributing to the understanding of its decomposition mechanism and molecular ions formation (Munro, Thomas, & Langford, 1998).
Electron Transfer Reactions
Research on the electrochemical one-electron reduction of tert-nitrobutane, which is structurally similar to this compound, aids in understanding the reorganization energy and mechanisms in electron transfer reactions (Costentin, Louault, Robert, Rogé, & Savéant, 2012).
Condensation Reactions
The compound has been utilized in condensation reactions with nitroalkanes, leading to the formation of various diols and derivatives, showcasing its reactivity and application in organic synthesis (Novikov, Burmistrova, & Gorelik, 1960).
Thermal Decomposition Kinetics
Theoretical studies on the thermal decomposition kinetics of similar tert-nitroalkanes in the gas phase, such as 2, 3-dimethyl-2-nitrobutane, provide insights into reaction mechanisms and kinetic parameters (Serrano, Loroño, Córdova, & Chuchani, 2008).
Safety and Hazards
The safety data sheet for 3,3-Dimethyl-1-nitrobutan-2-one indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3,3-dimethyl-1-nitrobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLCSLKKORMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
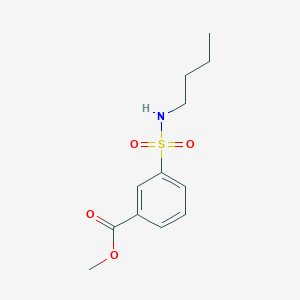
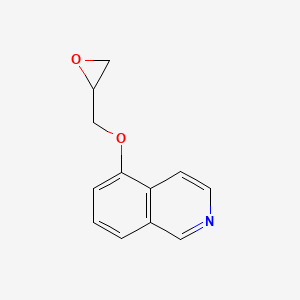
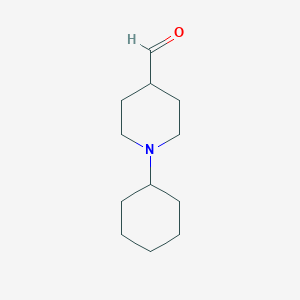
![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)
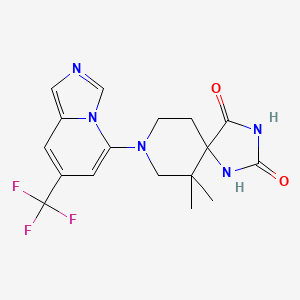
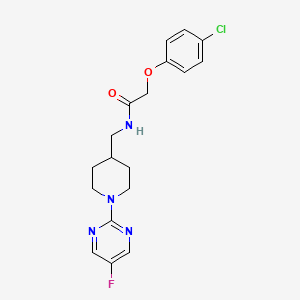
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)
![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)
![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)
